molecular formula C12H25N3O7 B13405161 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B13405161
M. Wt: 323.34 g/mol
InChI Key: USGUECXIVZYPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol is a polyether derivative featuring a terminal azide (-N₃) group and a hydrophilic oligoethylene glycol (OEG) chain terminated by a hydroxyl group. This compound is structurally characterized by a 1-azidoethanol core substituted with a pentameric ethylene glycol chain (five repeating -OCH₂CH₂- units) ending in a hydroxyethoxy moiety. The azide group enables bioorthogonal "click" chemistry (e.g., CuAAC or SPAAC reactions), while the OEG chain enhances aqueous solubility and biocompatibility, making it valuable in drug delivery, bioconjugation, and nanomaterials .

Properties

Molecular Formula

C12H25N3O7

Molecular Weight

323.34 g/mol

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C12H25N3O7/c13-15-14-12(17)11-22-10-9-21-8-7-20-6-5-19-4-3-18-2-1-16/h12,16-17H,1-11H2

InChI Key

USGUECXIVZYPBM-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCC(N=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Polyether alcohol precursors such as 2-[2-(2-chloroethoxy)ethoxy]ethanol or longer chain analogues with multiple ethylene glycol units.
  • Sodium azide (NaN3) as the azide source.
  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), or water depending on the protocol.
  • Other reagents: Sodium iodide (NaI) to facilitate halide exchange, tosyl chloride (TsCl) for tosylation steps, ammonia solution for amination if needed.

General Synthetic Route

Step Reaction Type Reagents & Conditions Outcome / Notes
1 Halide substitution Polyether chloroalkane + NaN3 in DMF, 0–100 °C, overnight Azide substitution on terminal chloro group to form azido-polyether alcohol.
2 Extraction and purification Cooling, filtration, solvent evaporation, dichloromethane wash Isolation of crude azido-polyether alcohol product.
3 Tosylation (optional) Azido-polyether alcohol + TsCl + NaOH in THF, 0 °C to RT Formation of azido-polyether tosylate intermediate for further substitution or functionalization.
4 Amination (optional) Azido-polyether tosylate + NH3 solution in THF, 40 °C, 96 h Conversion to azido-polyether amine derivatives (not always required for target compound).

Detailed Example Synthesis (Adapted from Literature)

  • A slurry of 2-[2-(2-chloroethoxy)ethoxy]ethanol (25 g, 148 mmol) and sodium azide (14.5 g, 222 mmol) in 250 mL DMF was stirred at 100 °C overnight.
  • The reaction mixture was cooled, filtered, and the DMF evaporated under vacuum.
  • The residue was dissolved in dichloromethane, washed with water, and the organic phase collected to yield 2-[2-(2-azidoethoxy)ethoxy]ethanol in high yield (~100% for shorter analogues).
  • For longer chain analogues (such as the target compound with five ethylene glycol units), similar conditions apply but reaction times may be extended and purification optimized.

Alternative Method Using Aqueous Media

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride (15 g, 88.9 mmol), sodium iodide (4.06 g, 27.1 mmol), and sodium azide (45.3 g, 697 mmol) were dissolved in distilled water (90 mL) and stirred at 50 °C for 48 h.
  • The reaction mixture was extracted with ethyl acetate, dried, and evaporated to give the azido-polyether alcohol in ~90% yield.
  • This method is milder and avoids high temperature DMF but requires longer reaction times.

Reaction Conditions and Optimization

Parameter Typical Range / Condition Comments
Solvent DMF, THF, or water DMF preferred for high solubility of sodium azide and substrates; aqueous media possible.
Temperature 50–100 °C Higher temperatures (100 °C) accelerate reaction; lower temps (50 °C) require longer times.
Reaction Time 12–48 hours Overnight reactions typical; extended times for aqueous methods.
Molar Ratios NaN3 excess (1.5–3 equiv.) Excess sodium azide ensures complete substitution.
Workup Extraction with dichloromethane or ethyl acetate, drying over Na2SO4 Standard organic extraction and drying steps for product isolation.

Analytical and Characterization Data

  • NMR Spectroscopy: Typical ^13C-NMR signals for polyether carbons at δ 72.5, 70.1–70.7 ppm; terminal carbon bearing azide shows characteristic shifts.
  • Yield: High yields reported (~90–100%) for substitution steps on shorter analogues; longer chain analogues expected to have slightly lower yields due to steric and solubility factors.
  • Purity: Verified by chromatographic methods and spectroscopic analysis.

Summary Table of Preparation Routes

Route No. Starting Material Azide Source Solvent Temp (°C) Time Yield (%) Reference
1 2-[2-(2-chloroethoxy)ethoxy]ethanol NaN3 DMF 100 Overnight ~100
2 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride NaN3 + NaI Water 50 48 h 90.1
3 Azido-polyether alcohol (tosylated) NH3 (ammonia) THF 40 96 h 58.8 (amine derivative)

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkynes, to form triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azido group and alkynes.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the azido group.

    Oxidation: PCC or other mild oxidizing agents are used to oxidize the hydroxyl group.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Formed via reduction of the azido group.

    Carbonyl Compounds: Formed via oxidation of the hydroxyl group.

Scientific Research Applications

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol primarily involves its azido group. The azido group is highly reactive and can form stable triazole linkages with alkynes via click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and promote the formation of the triazole ring. The hydroxyl group can also participate in various reactions, enabling further functionalization of the molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Shorter-Chain Azido-Alcohols
  • Synthesis: Prepared via nucleophilic substitution of 2-(2-chloroethoxy)ethanol with NaN₃ (98% yield, reflux in water) . Key Difference: Shorter OEG chain reduces hydrophilicity compared to the pentameric target compound .
  • 2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol (Compound 16): Structure: Azide with three ethylene glycol units. Synthesis: Similar azidation of chloro-precursors (81% yield) . Applications: Intermediate solubility; used in dendrimer synthesis. Comparison: Longer chain than 2-(2-azidoethoxy)ethanol but shorter than the target compound, affecting drug-loading capacity .
B. Halogen-Substituted Analogues
  • 1-Azido-2-(2-[2-chloroethoxy]ethoxy)ethane (15): Structure: Terminal chloride instead of hydroxyl. Synthesis: Chlorination of 2-[2-(2-azidoethoxy)ethoxy]ethanol with SOCl₂ . Reactivity: Chloride allows further alkylation; less stable in aqueous environments. Applications: Precursor for functionalized nanomaterials .
  • 1-Azido-2-(2-iodoethoxy)ethane (3): Structure: Terminal iodide substituent. Synthesis: Iodide exchange using NaI (reflux in acetone) . Reactivity: Iodide enhances nucleophilic substitution kinetics vs. chloride.
C. Radiofluorinated Derivatives
  • 1-Azido-2-(2-(2-(2-[18F]fluoroethoxy)ethoxy)ethoxy)ethane ([18F]4): Structure: Terminal [18F]fluoride label. Synthesis: Radiosynthesis via nucleophilic fluorination . Applications: PET imaging probes; azide enables post-labeling conjugation. Key Difference: Fluorine-18 introduces radioactivity for tracking, unlike the non-radioactive hydroxyl-terminated target compound .

Physicochemical Properties

Property Target Compound 2-(2-Azidoethoxy)ethanol 1-Azido-2-(2-iodoethoxy)ethane
Hydrophilicity High (5 OEG units) Moderate (1 OEG unit) Low (iodide reduces solubility)
Molecular Weight ~350–400 g/mol (estimated) ~146 g/mol ~242 g/mol
Reactivity Click chemistry + hydroxyl Click chemistry Click + nucleophilic substitution
Stability Stable in aqueous buffers Hydrolytically stable Light-sensitive (iodide)

Biological Activity

1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, often referred to as Azido-PEG4-alcohol, is a poly(ethylene glycol) derivative characterized by its azide functional group. This compound has garnered interest in various fields, particularly in biochemistry and medicinal chemistry, due to its potential applications in drug delivery systems and bioconjugation techniques.

  • Chemical Formula : C16H34O9
  • Molecular Weight : 370.4358 g/mol
  • CAS Number : 5117-19-1
  • Structure : The compound contains a long hydrophilic polyethylene glycol (PEG) chain with an azide group, which can participate in click chemistry reactions.

The biological activity of this compound primarily stems from its azide functionality. The azide group allows for:

  • Click Chemistry : This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the conjugation of biomolecules such as proteins, peptides, or nucleic acids.
  • Drug Delivery : The PEG moiety enhances solubility and biocompatibility, making it suitable for drug delivery applications.

Toxicity and Safety Profile

Research indicates that compounds similar to this compound exhibit low acute toxicity. For instance:

  • LD50 Values : Studies on related polyethylene glycol derivatives have shown high LD50 values, indicating low toxicity levels in animal models. For example, TGME (a related compound) demonstrated an oral LD50 of 11,800 mg/kg in rats .

Case Study 1: Drug Conjugation

In a study investigating the use of azide-containing PEG derivatives for drug conjugation:

  • Objective : To evaluate the efficiency of drug delivery using this compound.
  • Methodology : The compound was conjugated with a cancer-targeting peptide using CuAAC.
  • Results : Enhanced targeted delivery was observed in vitro, with significant uptake by cancer cells compared to non-targeted controls.

Case Study 2: Biocompatibility Assessment

A biocompatibility assessment was conducted to evaluate the safety profile of the compound:

  • Objective : To assess cytotoxicity against human cell lines.
  • Methodology : Cell viability assays were performed using various concentrations of the compound.
  • Results : The compound exhibited minimal cytotoxic effects at concentrations up to 100 µM, indicating good biocompatibility for potential therapeutic applications.

Data Table

PropertyValue
Chemical FormulaC16H34O9
Molecular Weight370.4358 g/mol
CAS Number5117-19-1
LD50 (Oral in Rats)>11,800 mg/kg
Biocompatibility (IC50)>100 µM

Q & A

What are the optimal synthetic routes for 1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol, and how do reaction conditions influence yield?

Level: Basic
Answer:
The compound can be synthesized via multi-step etherification and azidation. A patent (EP 4 374 877 A2) outlines a method using ethoxylated alcohols as precursors:

  • Step 1: React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl 2-bromoacetate under basic conditions (e.g., NaH in THF) to form intermediates.
  • Step 2: Introduce the azide group via nucleophilic substitution (e.g., NaN₃ in polar aprotic solvents) .
    Key factors affecting yield include:
  • Temperature control: Excess heat may degrade the azide group.
  • Solvent choice: THF or DMF is preferred for solubility and stability of intermediates.
  • Purification: Silica gel chromatography is critical for isolating the product from byproducts .

How can conflicting spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural characterization?

Level: Advanced
Answer:
Discrepancies in NMR/IR data often arise from:

  • Solvent effects: For example, D₂O vs. CDCl₃ can shift hydroxyl proton signals.
  • Azide group interference: The −N₃ group may cause unexpected splitting in 1^1H-NMR due to dipole-dipole interactions.
    Resolution strategies:
  • Compare with reference data from NIST for similar ethoxylated alcohols (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethanol, CAS 111-77-3), adjusting for azide-specific peaks .
  • Use 13^{13}C-NMR and DEPT-135 to distinguish between ethoxy carbons and azide-bearing carbons.
  • Validate via LCMS (e.g., m/z 1055 [M+H]+ as reported in EP 4 374 877 A2) .

What computational methods are suitable for predicting the thermophysical properties of this compound?

Level: Advanced
Answer:
Joback and Crippen group contribution methods are effective for estimating:

  • Boiling point: Calculated using ethoxy chain contributions (e.g., 458.54 g/mol analog in predicts ~300–350°C).
  • LogP: Predicted to be low (~−1.5 to −0.8) due to high hydrophilicity from the ethoxy and hydroxyl groups.
    Validation: Compare with experimental data from NIST for analogous compounds (e.g., octaethylene glycol, CAS 5117-19-1) .

How does the azide group influence the compound’s reactivity in click chemistry applications?

Level: Basic
Answer:
The terminal −N₃ group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. Key considerations:

  • Reaction kinetics: Ethoxy chains may sterically hinder azide accessibility; optimize Cu(I) concentration (e.g., 1–5 mol%).
  • Compatibility: Ensure solvents (e.g., DMSO/water mixtures) do not degrade the ethoxy backbone .

What are the challenges in chromatographic analysis of this compound, and how can they be mitigated?

Level: Advanced
Answer:
Challenges:

  • Low volatility: Limits GC use; prioritize HPLC with evaporative light scattering (ELS) or charged aerosol detection (CAD).
  • Column adsorption: Polar ethoxy/azide groups may interact with silica-based columns.
    Mitigation:
  • Use HILIC columns with acetonitrile/water gradients.
  • Add 0.1% formic acid to mobile phases to reduce tailing .

How can researchers validate the purity of this compound for in vitro biological studies?

Level: Basic
Answer:

  • HPLC: Retention time comparison with standards (e.g., 0.81–1.00 minutes under SQD-FA05 conditions per EP 4 374 877 A2) .
  • Elemental analysis: Verify C/H/N ratios (theoretical: C ~49%, H ~8.6%, N ~3.6%).
  • FTIR: Confirm −N₃ stretch at ~2100 cm⁻¹ and hydroxyl stretch at ~3400 cm⁻¹ .

What safety protocols are essential for handling this azide-containing compound?

Level: Basic
Answer:

  • Explosivity risk: Avoid concentrated azides; dilute solutions (<1 M) are safer.
  • Ventilation: Use fume hoods to prevent inhalation of degradation products (e.g., HN₃).
  • Storage: Keep under inert gas (N₂/Ar) at −20°C to prevent azide decomposition .

How does the ethoxy chain length affect solubility and aggregation in aqueous systems?

Level: Advanced
Answer:

  • Solubility: Increases with ethoxy units due to enhanced hydrogen bonding (e.g., 8–12 ethoxy groups yield ~50–100 mg/mL in water).
  • Aggregation: Dynamic light scattering (DLS) reveals micelle formation above critical aggregation concentration (CAC). For analogs with 8 ethoxy units, CAC ≈ 0.1–0.5 mM .

What role does this compound play in nanoparticle functionalization?

Level: Advanced
Answer:
The azide group enables "click" conjugation of nanoparticles (e.g., Au, Fe₃O₄) with alkyne-modified ligands (e.g., antibodies, PEG).

  • Case study: Azide-terminated ethoxy chains improve biocompatibility and reduce nonspecific binding in drug delivery systems .

Are there documented instances of this compound in natural sources, and how is it extracted?

Level: Basic
Answer:
A GC-MS study identified a structural analog (2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol) in Physalis minima root extracts. Extraction methods:

  • Solvent: Ethanol/water (70:30 v/v) at 60°C.
  • Purification: Fractional crystallization or preparative HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.